3',5'-Dichloro-3-(2-methylphenyl)propiophenone
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Overview
Description
“3’,5’-Dichloro-3-(2-methylphenyl)propiophenone” is a chemical compound with the CAS Number: 898790-05-1. It has a linear formula of C16H14Cl2O . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-(2-methylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular weight of “3’,5’-Dichloro-3-(2-methylphenyl)propiophenone” is 293.19 . The InChI code for this compound is 1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 .Scientific Research Applications
Microwave- and Ultrasound-Assisted Semisynthesis
This research presents a rapid semisynthesis method for natural methoxylated propiophenones, which are derivatives of 3',5'-Dichloro-3-(2-methylphenyl)propiophenone, using microwave and ultrasound heating. This process indicates potential applications in the efficient and scalable synthesis of related compounds (Joshi, Sharma, & Sinha, 2005).
Copolymerization Studies
A study exploring the copolymerization of ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, including derivatives of this compound, with styrene showed potential for creating high glass transition temperature copolymers. This suggests applications in materials science for developing polymers with specific thermal properties (Kim et al., 1999).
Synthesis of Organic Radioactive Compounds
Research on the preparation of organic radioactive compounds utilized a derivative of this compound. This highlights its application in the field of radiochemistry, particularly in synthesizing radiolabeled compounds for various scientific purposes (Drahowzal & Wiesinger, 1971).
Synthesis of Novel Series of Pyrimidinones
A study in the Journal of Fluorine Chemistry reports the synthesis of a novel series of pyrimidinones from reactions involving a derivative of this compound. This research contributes to the development of new chemical entities with potential applications in medicinal chemistry and drug design (Bonacorso et al., 2003).
Antimicrobial Agent Development
A study focused on synthesizing thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, related to this compound, showed significant potential in creating new antimicrobial agents. This suggests its applicability in developing new treatments for bacterial infections (Benneche et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNXDRPKUMEZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644044 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-05-1 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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